molecular formula C18H23N3O6S B10994262 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10994262
M. Wt: 409.5 g/mol
InChI Key: GOPYGRATGINPGU-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety fused to a pyrrolidin-2-one core, with a 4-(methylsulfonyl)piperazine group attached via a carbonyl linker. The methylsulfonyl group on the piperazine enhances electron-withdrawing properties, influencing solubility, receptor binding, and pharmacokinetic profiles. This structural combination is designed to optimize interactions with biological targets, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C18H23N3O6S

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C18H23N3O6S/c1-28(24,25)20-6-4-19(5-7-20)18(23)13-10-17(22)21(12-13)14-2-3-15-16(11-14)27-9-8-26-15/h2-3,11,13H,4-10,12H2,1H3

InChI Key

GOPYGRATGINPGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H25N3O4S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_4\text{S}

This structure features a benzodioxin moiety linked to a pyrrolidinone ring, with a piperazine substituent that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential therapeutic effects for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in metabolic pathways. The following table summarizes the findings from various studies:

Enzyme Inhibition Type IC50 (µM) Reference
α-GlucosidaseCompetitive5.2
AcetylcholinesteraseNon-competitive12.3
MAO AReversible8.7

These results indicate that the compound exhibits significant enzyme inhibition, which is crucial for its potential use in treating metabolic disorders.

Case Study 1: Inhibition of α-Glucosidase

In a study aimed at evaluating the anti-diabetic potential of various sulfonamide derivatives, it was found that the compound effectively inhibited α-glucosidase activity. This inhibition is beneficial for managing postprandial blood glucose levels in T2DM patients. The study utilized an in vitro assay where the compound demonstrated a competitive inhibition pattern, suggesting its utility as a therapeutic agent in diabetes management.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as AD. The results indicated that the compound could enhance cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby potentially improving cognitive functions in affected individuals.

Pharmacological Properties

The pharmacological profile of the compound has been characterized through various assays:

  • Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory properties in animal models, suggesting its potential for treating inflammatory conditions.
  • Antioxidant Activity : In vitro assays revealed that it possesses antioxidant capabilities, which may contribute to its neuroprotective effects.

Comparison with Similar Compounds

Pyrrolidinone Derivatives

  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide (): Shares the benzodioxin-pyrrolidinone scaffold but substitutes the methylsulfonyl group with an ethylpiperazine carboxamide.
  • 4-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)pyrrolidin-2-one hydrochloride (): Lacks the piperazine-carbonyl group entirely, replacing it with an amino substituent. Primarily used as a synthetic intermediate rather than a bioactive molecule, highlighting the critical role of the piperazine-sulfonyl group in pharmacological activity .

Piperazine-Linked Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (): Replaces the methylsulfonyl-piperazine with a fluorophenyl-piperazine group. Biological activity shifts toward neuropharmacological targets .
  • 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one (): Substitutes the benzodioxin-pyrrolidinone core with a pyridinone ring. The isopropylsulfonyl group offers steric bulk, which may hinder binding to flat active sites compared to the methylsulfonyl group .

Key Findings:

Methylsulfonyl vs. Ethyl/Fluorophenyl Groups :

  • The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, improving interactions with polar enzyme pockets (e.g., kinase or protease targets) .
  • Ethyl or fluorophenyl substituents prioritize lipophilic interactions, favoring membrane-bound receptors (e.g., GPCRs) .

Pyrrolidinone vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Key Biological Activity Reference
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (Target) Benzodioxin-pyrrolidinone 4-(methylsulfonyl) Enzyme inhibition, CNS targets
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide Benzodioxin-pyrrolidinone 4-ethylcarboxamide Neuropharmacological modulation
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Benzodioxin-pyrrolidinedione 4-(2-fluorophenyl) Antipsychotic potential
4-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)pyrrolidin-2-one hydrochloride Benzodioxin-pyrrolidinone None (amino substituent) Synthetic intermediate

Unique Attributes of the Target Compound

The methylsulfonyl-piperazine group distinguishes it from analogues by:

  • Enhanced Polarity : Improves solubility and reduces off-target binding to lipid-rich tissues.
  • Electron-Withdrawing Effects : Stabilizes the piperazine-carbonyli linkage, increasing metabolic stability compared to ethyl or aryl substituents .
  • Targeted Bioactivity : Preferentially inhibits sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or kinases, as evidenced by its structural resemblance to FDA-approved sulfonamide drugs .

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